

Application Notes and Protocols for In Vivo Studies with UNC4203

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Compound of Interest

Compound Name: *UNC4203*

Cat. No.: *B611583*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the dosing and formulation of **UNC4203** for in vivo studies. The protocols outlined below are intended to ensure consistent and effective delivery of this potent and selective MERTK inhibitor in animal models.

Compound Information

UNC4203 is a small molecule inhibitor of MERTK (Mer Tyrosine Kinase) with additional activity against AXL, TYRO3, and FLT3. It is a valuable tool for investigating the role of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases in various physiological and pathological processes, including cancer and autoimmune diseases.

Table 1: Physicochemical and Pharmacokinetic Properties of **UNC4203**

Property	Value	Reference
Molecular Weight	504.71 g/mol	[1]
In Vitro IC ₅₀ MERTK	1.2 - 2.4 nM	[1][2]
In Vitro IC ₅₀ AXL	80 - 140 nM	[1][2]
In Vitro IC ₅₀ TYRO3	9.1 - 42 nM	[1][2]
In Vitro IC ₅₀ FLT3	39 - 90 nM	[1][2]
Oral Bioavailability (Mice)	58%	[1]
Half-life (T _{1/2}) (Mice)	7.8 hours	[1]
Volume of Distribution (Vd)	1.7 L/kg	[1]
Clearance	36 mL/min/kg	[1]

Recommended Formulations for In Vivo Studies

The selection of an appropriate vehicle is critical for the solubility and bioavailability of **UNC4203**. Several formulations have been reported to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]

Table 2: Recommended Formulations for **UNC4203**

Formulation	Composition	Achievable Solubility	Notes
Aqueous-based	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. [1]
Cyclodextrin-based	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	An alternative for reducing potential toxicity associated with organic solvents. [1]
Oil-based	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Primarily for oral (PO) or subcutaneous (SC) administration. [1]

Experimental Protocols

Preparation of Aqueous-Based Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of a 1 mL working solution. Scale volumes as needed.

Materials:

- **UNC4203** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a stock solution of **UNC4203** in DMSO. For a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution by dissolving the appropriate amount of **UNC4203** powder in DMSO. Use of an ultrasonic bath may aid in dissolution.[\[3\]](#)
- Add PEG300. In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 25 mg/mL **UNC4203** stock solution in DMSO. Vortex thoroughly to ensure a homogenous mixture.[\[3\]](#)
- Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.[\[3\]](#)
- Add Saline. Add 450 µL of sterile saline to the mixture. Vortex thoroughly one final time.[\[3\]](#)
- Inspect the solution. The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[\[1\]](#) It is recommended to prepare this formulation fresh on the day of use.[\[4\]](#)

Administration Protocols in Mice

The following are general guidelines for common administration routes in mice. Always adhere to institutionally approved animal care and use protocols.

Materials:

- Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)[\[5\]](#)
- Syringe
- Animal scale

Procedure:

- Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg.[6]
- Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[7]
- Gently restrain the mouse, holding its head and neck to create a straight line with the esophagus.[5]
- Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[7]
- Slowly administer the **UNC4203** formulation.
- Gently remove the gavage needle and return the mouse to its cage.
- Monitor the animal for any signs of distress.[7]

Materials:

- Sterile syringe and needle (e.g., 25-27 gauge)[2]
- 70% ethanol or other suitable disinfectant

Procedure:

- Restrain the mouse, exposing its abdomen.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 30-40 degree angle with the bevel facing up.[2]
- Gently aspirate to ensure the needle is not in a blood vessel or organ.

- Slowly inject the **UNC4203** formulation. The maximum recommended volume is 10 mL/kg.[2]
- Withdraw the needle and return the mouse to its cage.
- Monitor for any adverse reactions.[2]

Materials:

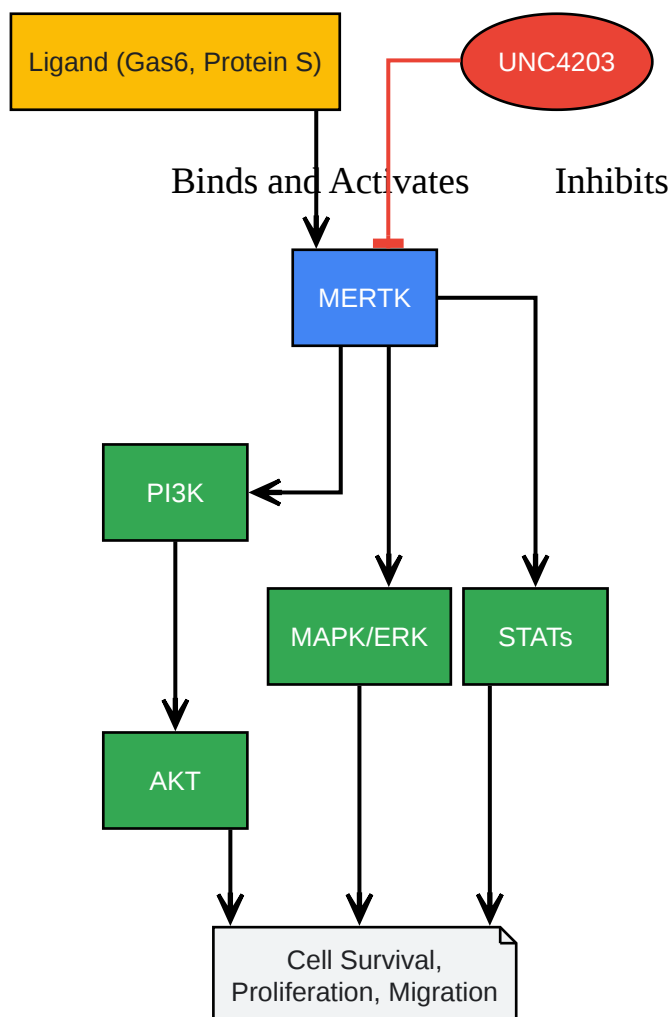
- Sterile syringe and needle (e.g., 27-30 gauge)[1]
- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol or other suitable disinfectant

Procedure:

- Place the mouse in a restrainer.
- Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.[9]
- Disinfect the tail with 70% ethanol.
- Identify one of the lateral tail veins.
- Insert the needle, bevel up, parallel to the vein.[1]
- Slowly inject the **UNC4203** formulation. A bolus injection should not exceed 5 mL/kg.[1]
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor.

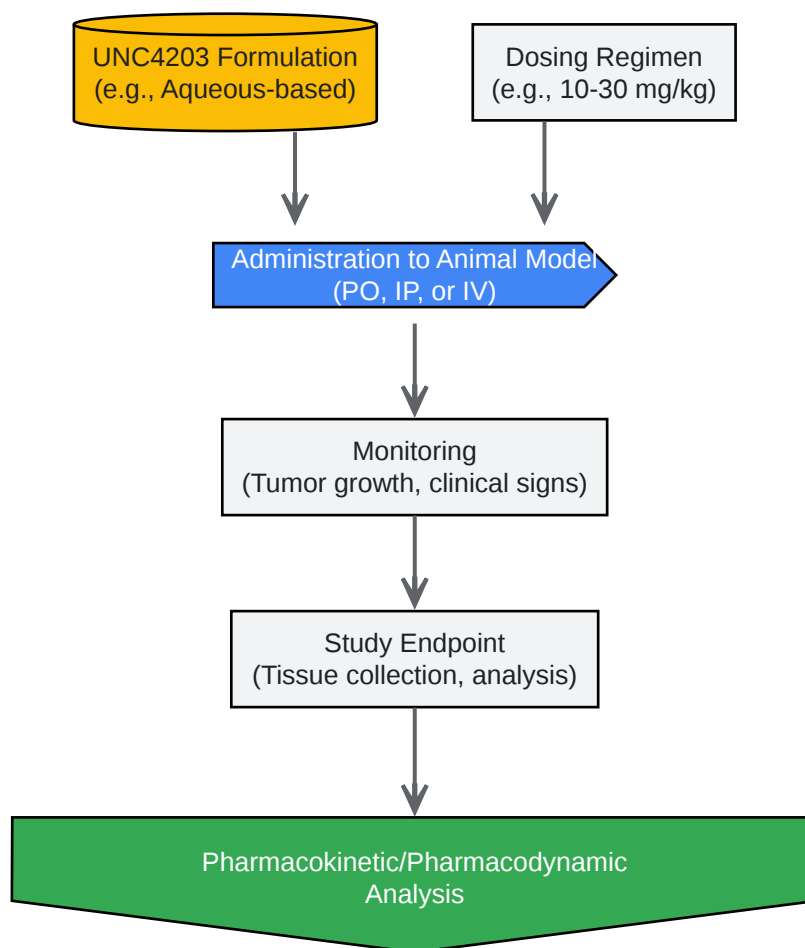
MERTK Signaling Pathway and Experimental Workflow

UNC4203 inhibits the kinase activity of MERTK, thereby blocking downstream signaling cascades that are involved in cell survival, proliferation, and migration.[10]



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Caption: MERTK Signaling Pathway and Inhibition by **UNC4203**.



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Caption: General Workflow for In Vivo Studies with **UNC4203**.

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